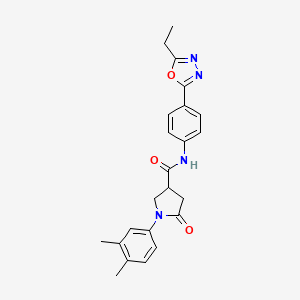![molecular formula C18H18F3NO6S B2886999 Methyl 2-(4,5-dimethoxy-2-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetate CAS No. 1022045-36-8](/img/structure/B2886999.png)
Methyl 2-(4,5-dimethoxy-2-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(4,5-dimethoxy-2-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetate” is a chemical compound with the molecular formula C18H18F3NO6S and a molecular weight of 433.40 . It is intended for research use only .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H18F3NO6S. This indicates that it contains 18 carbon © atoms, 18 hydrogen (H) atoms, 3 fluorine (F) atoms, 1 nitrogen (N) atom, 6 oxygen (O) atoms, and 1 sulfur (S) atom .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, density, and refractive index are predicted to be 117-119° C, 505.7° C at 760 mmHg, 1.5 g/cm3, and n20D 1.58 respectively .Applications De Recherche Scientifique
Drug Research and Development
This compound is valuable in drug research due to its structural similarity to other compounds with known pharmaceutical properties. It can be used as a precursor or an intermediate in the synthesis of various drugs, particularly those targeting conditions related to the cardiovascular system, due to the presence of the trifluoromethyl group which is often seen in bioactive molecules .
Organic Synthesis
In organic chemistry, this compound can serve as a building block for the synthesis of complex molecules. Its benzylic position is reactive and can undergo various transformations, such as free radical bromination or nucleophilic substitution, which are fundamental reactions in organic synthesis .
Material Science
The compound’s molecular structure suggests potential applications in material science, especially in the development of organic semiconductors or components for organic light-emitting diodes (OLEDs), where electron-donating and electron-withdrawing groups play a crucial role .
Biological Studies
The presence of the dimethoxyphenyl moiety in the compound’s structure indicates that it may mimic the behavior of certain biologically active molecules. This makes it a candidate for studies in molecular biology, potentially as a selective inhibitor or activator of certain cellular pathways .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reference material in mass spectrometry or chromatography due to its unique molecular weight and the presence of a trifluoromethyl group, which is beneficial for detection and quantification .
Agricultural Chemistry
Compounds with sulfamoyl phenyl groups have been explored for their herbicidal properties. This compound could be investigated for its potential use in the development of new herbicides or pesticides, contributing to agricultural productivity .
Environmental Science
The compound’s potential to form stable complexes with metals suggests applications in environmental science, particularly in the removal or recovery of heavy metals from waste streams or contaminated sites .
Chemical Education
Due to its structural complexity and the presence of multiple functional groups, this compound can be used in chemical education to illustrate various chemical reactions and principles, such as resonance stabilization and the effects of substituents on reactivity .
Safety and Hazards
This compound is intended for research use only and is not intended for diagnostic or therapeutic use . It’s important to handle it with appropriate safety measures. It’s classified as Acute Tox. 4 Oral, which means it may be harmful if swallowed . Always refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Propriétés
IUPAC Name |
methyl 2-[4,5-dimethoxy-2-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO6S/c1-26-14-7-11(8-17(23)28-3)16(10-15(14)27-2)29(24,25)22-13-6-4-5-12(9-13)18(19,20)21/h4-7,9-10,22H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLXXGPQHKNWMNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)OC)S(=O)(=O)NC2=CC=CC(=C2)C(F)(F)F)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(4,5-dimethoxy-2-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2886916.png)
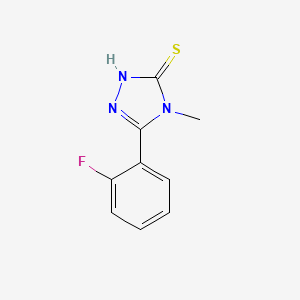
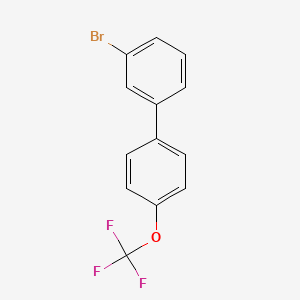
![N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]acetamide](/img/structure/B2886920.png)

![2-[Bromo(difluoro)methyl]-4-fluoro-1H-benzimidazole](/img/structure/B2886923.png)
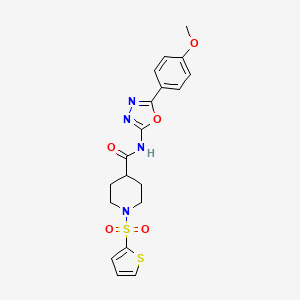

![ethyl 3-cyano-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2886927.png)
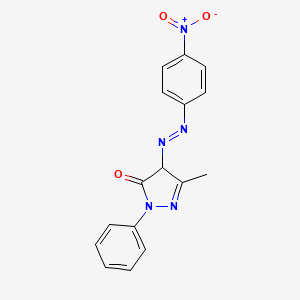
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2886932.png)
![5-(Naphthalen-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2886936.png)
![2-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2886937.png)
